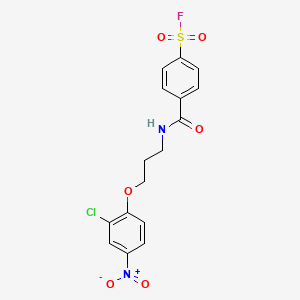
4-((3-(2-Chloro-4-nitrophenoxy)propyl)carbamoyl)benzene-1-sulfonyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((3-(2-Chloro-4-nitrophenoxy)propyl)carbamoyl)benzene-1-sulfonyl fluoride is a complex organic compound with a unique structure that includes a sulfonyl fluoride group, a carbamoyl group, and a chloronitrophenoxy moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(2-Chloro-4-nitrophenoxy)propyl)carbamoyl)benzene-1-sulfonyl fluoride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Etherification: Formation of the phenoxypropyl intermediate through an etherification reaction.
Carbamoylation: Introduction of the carbamoyl group to the intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-((3-(2-Chloro-4-nitrophenoxy)propyl)carbamoyl)benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of the sulfonyl fluoride group, it can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonyl fluoride group.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the sulfonyl fluoride group.
Major Products
Substitution: Formation of sulfonamide or sulfonate esters.
Reduction: Formation of the corresponding amine derivative.
Hydrolysis: Formation of sulfonic acid derivatives.
科学研究应用
4-((3-(2-Chloro-4-nitrophenoxy)propyl)carbamoyl)benzene-1-sulfonyl fluoride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate ester derivatives.
Biology: Potential use in studying enzyme inhibition due to the presence of the sulfonyl fluoride group, which can act as an irreversible inhibitor of serine proteases.
Medicine: Investigated for its potential as a pharmacological agent, particularly in the development of enzyme inhibitors.
Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-((3-(2-Chloro-4-nitrophenoxy)propyl)carbamoyl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonyl fluoride group can form a covalent bond with the active site serine residue of serine proteases, leading to irreversible inhibition.
Molecular Pathways: By inhibiting serine proteases, it can affect various biological pathways, including those involved in inflammation, blood coagulation, and cell signaling.
相似化合物的比较
Similar Compounds
4-((3-(2-Chloro-4-nitrophenoxy)propyl)carbamoyl)benzene-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of sulfonyl fluoride.
4-((3-(2-Chloro-4-nitrophenoxy)propyl)carbamoyl)benzene-1-sulfonamide: Contains a sulfonamide group instead of sulfonyl fluoride.
Uniqueness
Reactivity: The sulfonyl fluoride group in 4-((3-(2-Chloro-4-nitrophenoxy)propyl)carbamoyl)benzene-1-sulfonyl fluoride is more reactive towards nucleophiles compared to sulfonyl chloride and sulfonamide groups.
Stability: The compound is relatively stable under various conditions, making it suitable for use in different applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
25313-25-1 |
|---|---|
分子式 |
C16H14ClFN2O6S |
分子量 |
416.8 g/mol |
IUPAC 名称 |
4-[3-(2-chloro-4-nitrophenoxy)propylcarbamoyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C16H14ClFN2O6S/c17-14-10-12(20(22)23)4-7-15(14)26-9-1-8-19-16(21)11-2-5-13(6-3-11)27(18,24)25/h2-7,10H,1,8-9H2,(H,19,21) |
InChI 键 |
MHNHDHLHEIFJQC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)NCCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Methyl-3-[6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13354935.png)
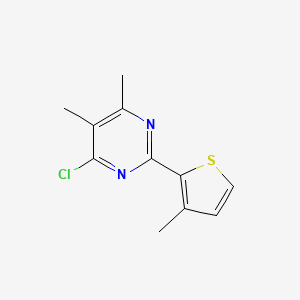

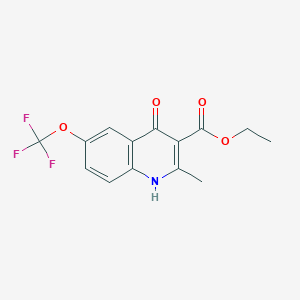
![3,10-Dibromo-8-chloro-11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine](/img/structure/B13354974.png)
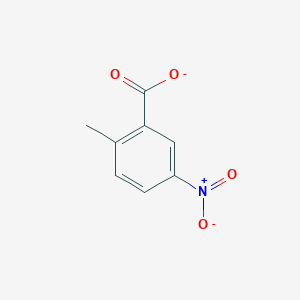
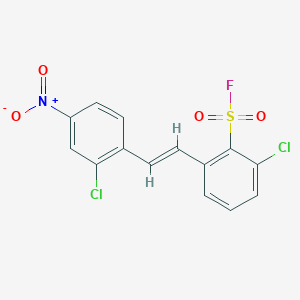
![N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B13354990.png)
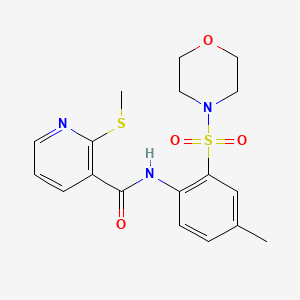
![3-(4-chlorophenyl)-N-{4-[4-(2-hydroxyethyl)-1-piperazinyl]phenyl}-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B13355000.png)
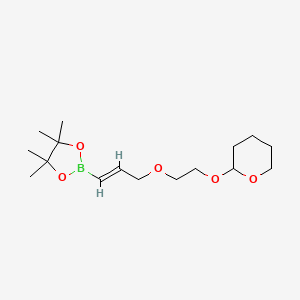
![6-(4-Chlorobenzyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355009.png)
![4'-((6-Hydroxy-4,4-dimethyl-2-propyl-4,6-dihydro-1H-furo[3,4-d]imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13355021.png)
